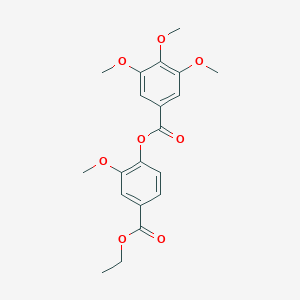![molecular formula C22H21N3O3 B309440 2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309440.png)
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
EMA401 selectively inhibits the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. By blocking this channel, EMA401 reduces the transmission of pain signals to the brain, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
EMA401 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from damage, and reduction of inflammation in the brain. It has also been shown to have analgesic effects, making it a potential treatment for chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
EMA401 has several advantages for lab experiments, including its high selectivity for the P2X3 ion channel, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in water and its high cost may pose limitations for some experiments.
Zukünftige Richtungen
There are several potential future directions for the research of EMA401. These include further studies on its mechanism of action, its potential applications in other fields such as autoimmune diseases and depression, and the development of more efficient synthesis methods to reduce its cost and increase its availability. Additionally, the development of EMA401 derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of EMA401 involves a multi-step process that includes the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2-ethoxybenzoyl chloride to form EMA401.
Wissenschaftliche Forschungsanwendungen
EMA401 has been studied extensively for its potential applications in various fields, including pain management, cancer treatment, and neurodegenerative diseases. In pain management, EMA401 has been shown to selectively inhibit the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain.
In cancer treatment, EMA401 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of certain chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative diseases, EMA401 has been shown to protect neurons from damage and improve cognitive function. It has also been shown to reduce inflammation in the brain, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Molekularformel |
C22H21N3O3 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-ethoxy-N-[3-[(4-methylpyridin-2-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-19-10-5-4-9-18(19)22(27)24-17-8-6-7-16(14-17)21(26)25-20-13-15(2)11-12-23-20/h4-14H,3H2,1-2H3,(H,24,27)(H,23,25,26) |
InChI-Schlüssel |
NSMVWPCFCANLDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CC(=C3)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)